3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-, also known as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-, is a useful research compound. Its molecular formula is C28H32N3O6Cl and its molecular weight is 542.04. The purity is usually > 95%.
BenchChem offers high-quality 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Role : It acts as an alpha and beta adrenergic antagonist . By blocking these receptors, it modulates sympathetic activity and reduces blood pressure .
- Special Consideration : Patients susceptible to bronchospasms should avoid labetalol unless unresponsive to other antihypertensives .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
(+)-alpha-Benidipine hydrochloride inhibits calcium (Ca2+) channels, like other calcium channel blockers . It has unique biochemical features not seen in other calcium channel blockers: strong, long-lasting action by its high affinity for the dihydropyridine (DHP) receptor .
Cellular Effects
The cellular effects of (+)-alpha-Benidipine hydrochloride are primarily related to its ability to block calcium channels. This blockade leads to a decrease in intracellular calcium levels, which in turn causes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .
Molecular Mechanism
The molecular mechanism of (+)-alpha-Benidipine hydrochloride involves the inhibition of L, N, and T-type calcium channels . By binding to these channels, it prevents the influx of calcium ions into cells, which is a crucial step in muscle contraction. This results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance, ultimately leading to a reduction in blood pressure .
Temporal Effects in Laboratory Settings
It is known that the drug has a long-lasting action, which is attributed to its high affinity for the DHP receptor .
Dosage Effects in Animal Models
It is known that the drug has potent antihypertensive effects, suggesting that it may have a dose-dependent effect on blood pressure reduction .
Metabolic Pathways
As a calcium channel blocker, it is likely to be metabolized in the liver, similar to other drugs in this class .
Transport and Distribution
Given its lipophilic nature, it is likely to be widely distributed throughout the body, including into vascular smooth muscle cells where it exerts its primary therapeutic effect .
Subcellular Localization
Given its mechanism of action as a calcium channel blocker, it is likely to be localized at the cell membrane where it can interact with calcium channels .
Properties
IUPAC Name |
5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILKDKRQBYMKQX-MHUAFMOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152293 | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129262-08-4, 119009-46-0 | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl (3S)-1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129262-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119009460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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